[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid
Description
The compound [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid (IUPAC name: Ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate), commonly known as flupirtine, is a non-opioid analgesic and muscle relaxant with neuroprotective properties . Its molecular formula is C₁₅H₁₇FN₄O₂, and it functions as a selective KCNQ2/3 potassium channel opener, modulating neuronal excitability and pain signaling . The compound is often formulated as a salt or multicomponent crystal to enhance solubility or stability. For instance, flupirtine maleate (CAS 75507-68-5) is a well-documented salt combining flupirtine with maleic acid . However, multicomponent crystals of flupirtine with other acids (e.g., diclofenac) have been explored for synergistic therapeutic effects in pain management .
Properties
CAS No. |
815586-99-3 |
|---|---|
Molecular Formula |
C23H25FN4O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid |
InChI |
InChI=1S/C15H17FN4O2.C8H8O2/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;9-8(10)6-7-4-2-1-3-5-7/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1-5H,6H2,(H,9,10) |
InChI Key |
KWQAFTPWEMGROK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The amino group and the fluorophenyl group are introduced through nucleophilic substitution reactions.
Formation of Ethylcarbamic Acid Moiety: This step involves the reaction of the pyridine derivative with ethyl isocyanate under controlled conditions.
Coupling with Phenylacetic Acid: The final step involves coupling the synthesized pyridine derivative with phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Retigabine (Ethyl N-(2-amino-4-[fluorobenzylamino]-phenyl)carbamate)
- Structural Differences: Retigabine (D-23129) shares a carbamate backbone with flupirtine but differs in the substitution pattern. Retigabine has a fluorobenzylamino group at the 4-position of the phenyl ring, whereas flupirtine has a 4-fluorophenylmethylamino group at the 6-position of the pyridine ring .
- Pharmacological Profile: Both compounds activate KCNQ2/3 channels, reducing neuronal hyperexcitability. However, retigabine’s efficacy is more pronounced in epilepsy models, while flupirtine is prioritized for neuropathic pain and muscle relaxation .
- Clinical Use :
Retigabine was withdrawn due to off-target effects (e.g., blue skin discoloration), whereas flupirtine remains in use (e.g., Katadolon®) despite hepatotoxicity risks .
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates
- Structural Differences: These derivatives feature a chlorophenylcarbamoyl group instead of flupirtine’s fluorophenylmethylamino moiety. The alkyl chain length (e.g., methyl, ethyl) also varies .
- Therapeutic Application :
Primarily explored as antimicrobial agents, lacking the KCNQ modulation observed in flupirtine .
Flupirtine Metabolite (D 13223)
- Structural Differences: The metabolite replaces flupirtine’s carbamate group with an acetamide (N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide) .
- Activity :
Retains weak KCNQ2/3 activation but lacks analgesic efficacy, highlighting the necessity of the carbamate group for therapeutic effects .
Multicomponent Crystals (Flupirtine + Diclofenac)
- Combination Rationale :
Combines flupirtine’s KCNQ modulation with diclofenac’s COX inhibition for dual-action pain relief . - Structural Interaction :
The crystal lattice integrates flupirtine and diclofenac via hydrogen bonding, improving stability compared to flupirtine’s free base .
Comparative Data Table
Biological Activity
The compound [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid is a complex organic molecule that has attracted attention due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 815586-99-3 |
| Molecular Formula | C23H25FN4O4 |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | [2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid |
| InChI Key | KWQAFTPWEMGROK-UHFFFAOYSA-N |
The compound features a pyridine ring substituted with an amino group and a fluorophenyl moiety, along with ethylcarbamic acid and phenylacetic acid components. These structural elements suggest potential interactions with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The following mechanisms have been identified:
- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors, particularly the A3 subtype, which is implicated in various physiological processes including inflammation and cancer cell proliferation. Antagonism at these receptors can influence adenylate cyclase activity and downstream signaling pathways .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This inhibition can result in therapeutic effects in conditions such as chronic pain and neurodegenerative disorders.
- Signal Transduction Pathways : The compound may affect signal transduction pathways related to gene expression and cell survival, which are crucial in cancer biology and inflammatory responses.
Biological Activity Data
Research on the biological activity of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid has yielded promising results:
Table 1: Biological Activity Overview
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Chronic Pain Management : In a preclinical study, the compound was evaluated for its analgesic properties in rodent models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.
- Cancer Therapeutics : Research has shown that the compound can inhibit growth factors associated with tumor progression, making it a candidate for further development in cancer therapeutics .
- Neuroprotection : The modulation of adenosine receptors by this compound has been linked to neuroprotective effects in models of neurodegeneration, highlighting its potential application in diseases like Alzheimer's and Parkinson's.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
